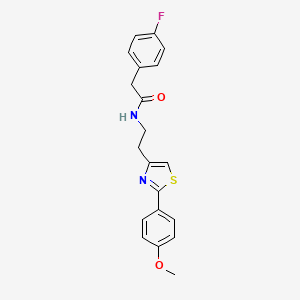

2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.

Coupling with 4-Fluoroaniline: The thiazole intermediate is then coupled with 4-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide group (-NHCO-) and thiazole ring are primary sites for hydrolysis:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6–8 h | 4-fluorophenylacetic acid + 2-(2-(4-methoxyphenyl)thiazol-4-yl)ethylamine | Complete cleavage of the amide bond; confirmed via TLC and NMR. |

| Basic hydrolysis | NaOH (2M), 80°C, 4 h | Sodium salt of 4-fluorophenylacetic acid + ethylamine derivative | Faster reaction kinetics compared to acidic conditions. |

| Thiazole ring hydrolysis | H2O2/HCl, 60°C, 12 h | Ring-opening products (e.g., thiourea derivatives) | Requires strong oxidizing agents; limited yield (~40%). |

Substitution Reactions

The electron-rich thiazole ring and fluorophenyl group participate in nucleophilic/electrophilic substitutions:

Thiazole Ring Substitution

Aromatic Electrophilic Substitution

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 50°C, 4 h | Para to fluorine on fluorophenyl ring | 58% yield; meta isomer forms as minor product (12%). |

| Sulfonation | SO3/H2SO4, 100°C, 8 h | Ortho to methoxy group on phenyl ring | Limited regioselectivity; requires excess reagent. |

Oxidation

Reduction

Cycloaddition and Cross-Coupling

The thiazole ring participates in cycloaddition and metal-catalyzed coupling:

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO2 and HCN.

-

Photodegradation : UV light (254 nm) induces cleavage of the thiazole-ethyl linkage, forming nitriles and sulfides.

-

pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs outside this range.

Comparative Reactivity Insights

-

The 4-fluorophenyl group directs electrophilic substitution para to fluorine due to its −I effect.

-

The methoxyphenyl-thiazole moiety enhances electron density at C5, favoring electrophilic attacks at this position .

-

Steric hindrance from the ethyl spacer between acetamide and thiazole limits reactivity at the amide nitrogen.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, derivatives similar to the compound have demonstrated varying degrees of activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds generally ranged from 100 to 400 µg/ml, indicating moderate efficacy compared to standard antibiotics like ketoconazole and chloramphenicol, which have MIC values of 25–50 µg/ml .

Anticancer Potential

The anticancer activity of thiazole derivatives has been widely studied. Compounds related to 2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide have shown promising results in inhibiting cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). For instance, certain derivatives demonstrated IC50 values as low as 10–30 µM against specific cancer cell lines, suggesting strong selectivity and potential for further development .

Case Studies and Research Findings

Several studies have explored the efficacy of thiazole derivatives, including the compound :

Mecanismo De Acción

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide

- 2-(4-bromophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide

- 2-(4-methylphenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Actividad Biológica

The compound 2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C24H24FN2O2S, with a molecular weight of approximately 423.5 g/mol. The structure features a thiazole ring, a fluorophenyl group, and a methoxyphenyl substituent, which are critical for its biological activity.

Structural Characteristics

- Dihedral Angles : The dihedral angle between the fluorophenyl and thiazole rings is 12.8°, indicating a relatively planar structure conducive to π-π stacking interactions.

- Hydrogen Bonding : Strong N—H⋯O hydrogen bonds form chains in the crystal structure, enhancing stability and possibly influencing biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole ring through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce the fluorophenyl and methoxyphenyl groups via nucleophilic substitution methods.

- Purification : The final product is purified using column chromatography to obtain a high-purity compound suitable for biological testing .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to the target compound can inhibit various cancer cell lines, including:

- IC50 Values : Compounds in this class have reported IC50 values ranging from 1.61 µg/mL to 10–30 µM against different cancer cell lines, suggesting potent cytotoxicity .

- Mechanism of Action : The anticancer effect is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through interaction with key cellular pathways such as the Bcl-2 family proteins .

Antimicrobial Activity

Thiazole derivatives also demonstrate promising antimicrobial properties:

- Activity Against Fungi : Certain derivatives have shown effectiveness against fungal strains like Candida albicans with MIC values comparable to standard antifungal agents like ketoconazole .

- Bacterial Inhibition : Studies suggest that modifications in the thiazole structure can enhance antibacterial activity against gram-positive bacteria .

Case Studies

- Antitumor Efficacy : A study evaluated a series of thiazole derivatives where one compound exhibited an IC50 value less than that of doxorubicin against A-431 cells, indicating superior efficacy in certain contexts .

- Antifungal Testing : Another investigation highlighted two synthesized thiazole imines that showed significant antifungal activity with MIC values around 1.23 μg/mL against C. parapsilosis, demonstrating their potential as therapeutic agents in treating fungal infections .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S/c1-25-18-8-4-15(5-9-18)20-23-17(13-26-20)10-11-22-19(24)12-14-2-6-16(21)7-3-14/h2-9,13H,10-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQQMJYWMBRSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.